

# Environmental Fate and Impact of 3-Hepten-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hepten-2-one

Cat. No.: B057668

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December 17, 2025

## Executive Summary

**3-Hepten-2-one** (CAS: 1119-44-4) is an alpha,beta-unsaturated ketone with applications as a flavoring agent and in chemical synthesis. This technical guide provides a comprehensive overview of the available data and predictive assessments of its environmental fate and ecotoxicological impact. Due to a significant lack of experimental data for **3-Hepten-2-one**, this report heavily relies on Quantitative Structure-Activity Relationship (QSAR) models and data from surrogate chemicals to forecast its behavior in the environment. All predicted data are clearly indicated. This guide also details the standard experimental protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), that would be employed to generate empirical data for this compound.

## Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental distribution and behavior. The properties of **3-Hepten-2-one** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O	ChemBK[1]
Molar Mass	112.17 g/mol	ChemBK[1]
Appearance	Colorless to pale yellow liquid	BOC Sciences
Odor	Powerful, green, grassy	BOC Sciences
Boiling Point	148.5 °C	BOC Sciences
Water Solubility	3087 mg/L at 25°C (estimated)	ChemBK[1]
Vapor Pressure	2.7 mmHg at 25°C	ChemBK[1]
logKow (Octanol-Water Partition Coefficient)	1.93 (Predicted)	Cheméo[2]
Flash Point	49 °C	ChemBK[1]

## Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. Due to the absence of experimental studies on **3-Hepten-2-one**, the following sections provide predictions from established QSAR models and general information based on the chemical class of  $\alpha,\beta$ -unsaturated ketones.

## Biodegradation

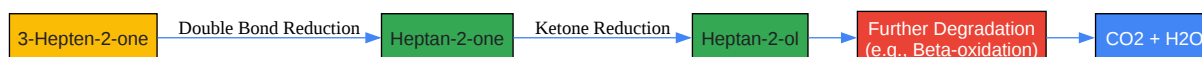
Predicted Biodegradability:

Based on QSAR models, **3-Hepten-2-one** is not expected to be readily biodegradable. The BOWIN model within the EPI Suite™ predicts that it will not pass the ready biodegradability tests. However, it is predicted to ultimately biodegrade in the environment, albeit at a slower rate.

Prediction Model	Prediction
EPI Suite™ - BOWIN	Not readily biodegradable

### Proposed Biodegradation Pathway:

The biodegradation of ketones often proceeds via oxidation. For unsaturated ketones like **3-Hepten-2-one**, the initial steps likely involve the reduction of the double bond and/or oxidation of the ketone functional group. A plausible aerobic biodegradation pathway for **3-Hepten-2-one**, based on the degradation of similar ketones like methyl ethyl ketone, is proposed below.  
[\[1\]](#)[\[3\]](#)[\[4\]](#)



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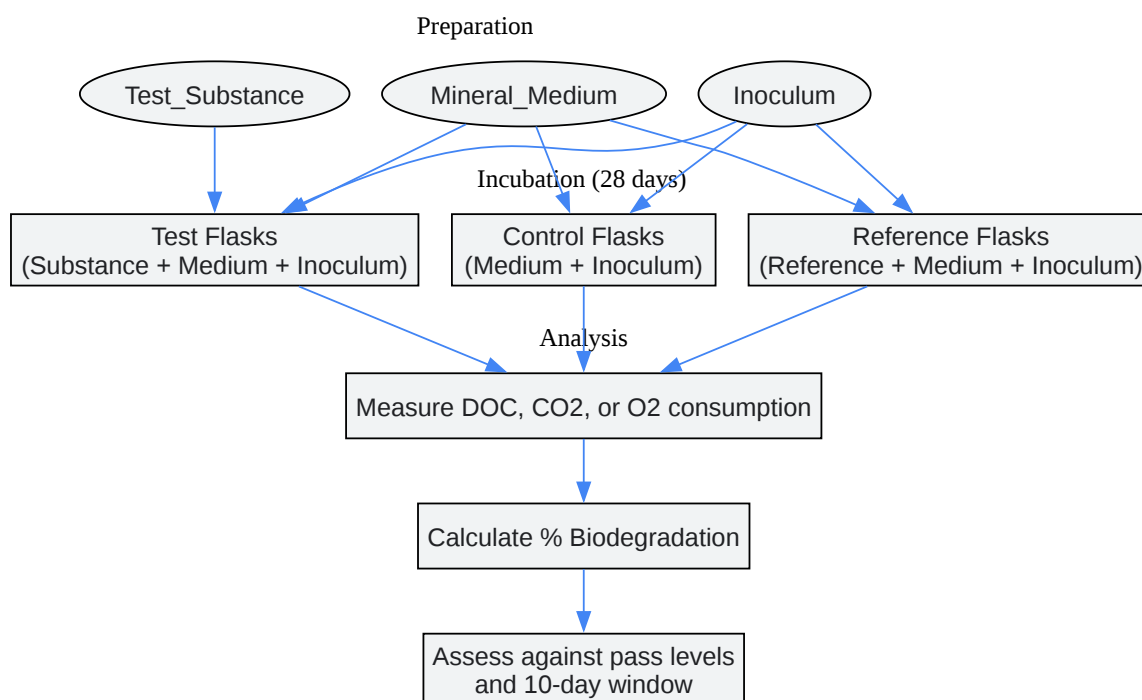
### Proposed aerobic biodegradation pathway for **3-Hepten-2-one**.

#### Experimental Protocol: OECD 301 - Ready Biodegradability

The OECD 301 guideline encompasses a series of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO<sub>2</sub> production, or oxygen consumption.
- Inoculum: The inoculum can be derived from various sources, including activated sludge, sewage effluents, surface waters, or soils.
- Test Duration: 28 days.
- Pass Levels: For a substance to be classified as "readily biodegradable," it must achieve ≥70% removal of DOC or ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO<sub>2</sub>) production within a 10-day window.[\[5\]](#)
- Methods:
  - 301 A (DOC Die-Away): Biodegradation is followed by the removal of DOC.

- 301 B (CO<sub>2</sub> Evolution Test): Measures the CO<sub>2</sub> produced.
- 301 C (Modified MITI Test): Measures oxygen consumption.
- 301 D (Closed Bottle Test): Measures the depletion of dissolved oxygen.
- 301 E (Modified OECD Screening Test): Similar to 301 A, but with a higher concentration of microorganisms.
- 301 F (Manometric Respirometry Test): Measures oxygen consumption in a closed respirometer.



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General experimental workflow for OECD 301 Ready Biodegradability tests.

## Photodegradation

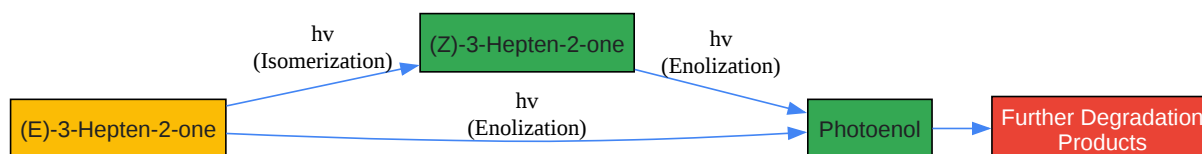
Predicted Photodegradation:

In the atmosphere, **3-Hepten-2-one** is expected to be degraded by reaction with photochemically produced hydroxyl (OH) radicals. The EPI Suite™ AOPWIN model predicts a half-life of several hours, suggesting that it will not persist in the atmosphere. In aqueous environments, direct photolysis may occur due to the presence of the carbonyl and olefinic chromophores which can absorb UV radiation.[4][9][10]

Prediction Model	Predicted Atmospheric Half-life (OH radicals)
EPI Suite™ - AOPWIN	5.8 hours

Proposed Photodegradation Pathway:

The photochemistry of  $\alpha,\beta$ -unsaturated ketones can be complex, involving various reactions such as cis-trans isomerization, cycloaddition, and rearrangement.[11] A likely photodegradation pathway in the presence of light could involve photoisomerization and photoenolization.[12]



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Proposed photodegradation pathways for **3-Hepten-2-one**.

## Hydrolysis

As an enone, **3-Hepten-2-one** is generally stable to hydrolysis under neutral environmental pH conditions. Hydrolysis, if it occurs, would likely be catalyzed by strong acids or bases, which

are not typical environmental conditions.<sup>[13][14]</sup> The EPI Suite™ HYDROWIN model predicts that hydrolysis is not a significant environmental fate process for this compound.

## Mobility

Predicted Mobility:

The mobility of a chemical in soil is primarily governed by its adsorption to soil organic carbon, which is estimated by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a greater tendency to adsorb to soil and sediment, and thus lower mobility. The EPI Suite™ KOCWIN model predicts a Koc value for **3-Hepten-2-one** that suggests it will have moderate mobility in soil.

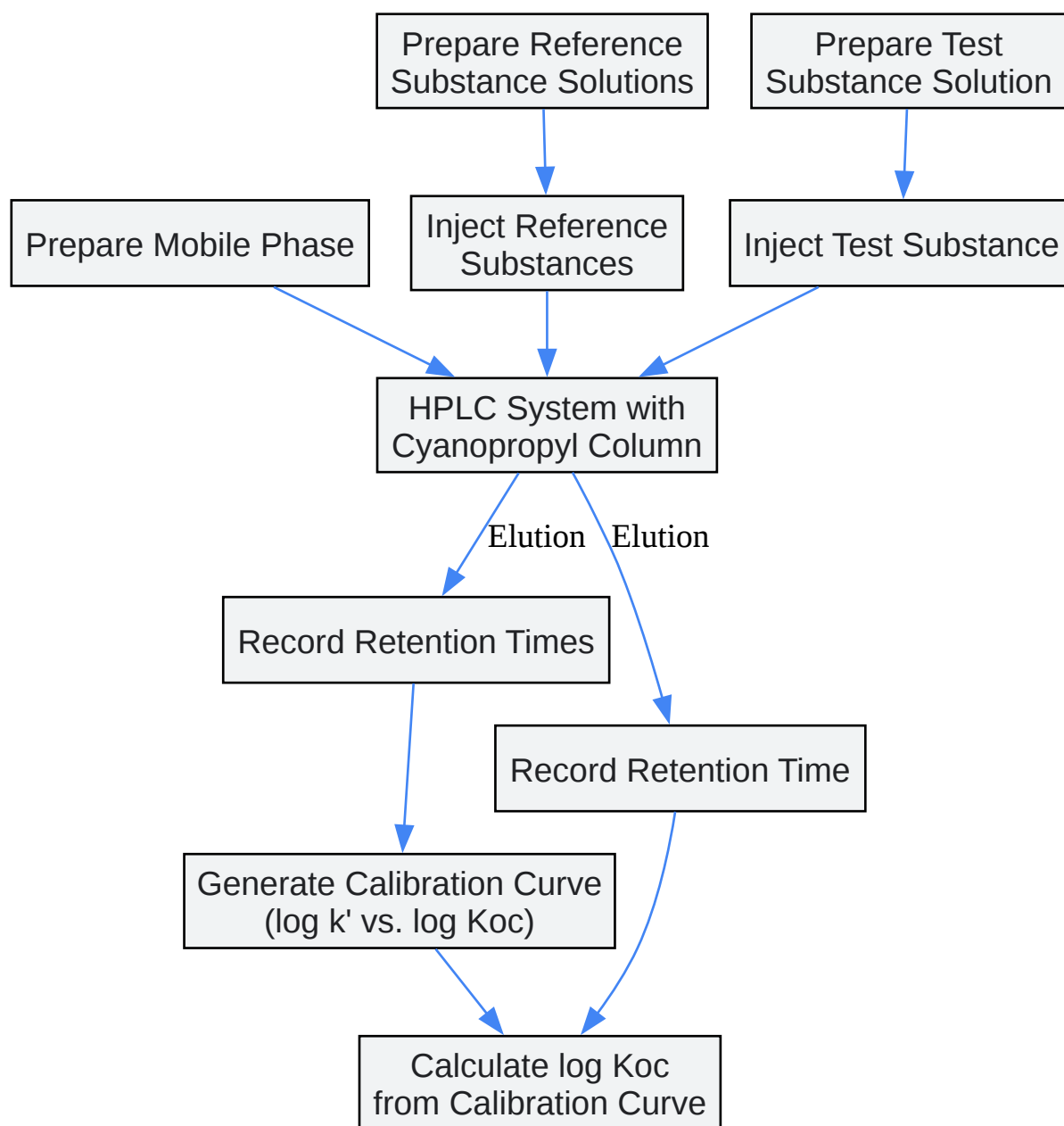
Prediction Model	Predicted logKoc	Mobility Class
EPI Suite™ - KOCWIN	2.08	Moderate

Experimental Protocol: OECD 121 - Estimation of the Adsorption Coefficient (Koc) on Soil and Sewage Sludge using HPLC

This method provides an estimate of Koc using high-performance liquid chromatography (HPLC).<sup>[15][16][17][18][19][20]</sup>

- Principle: The retention time of the test substance on an HPLC column with a stationary phase that mimics soil organic matter is measured. A calibration curve is generated using reference substances with known Koc values. The Koc of the test substance is then determined from its retention time and the calibration curve.
- Stationary Phase: A commercially available cyanopropyl stationary phase is commonly used.
- Mobile Phase: Typically a mixture of methanol and water.
- Procedure:
  - Prepare a calibration curve by injecting reference substances with known logKoc values and recording their retention times.

- Inject the test substance and determine its retention time.
- Calculate the logK<sub>oc</sub> of the test substance using the calibration curve.



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Experimental workflow for OECD 121 Adsorption Coefficient estimation.

## Bioaccumulation

Predicted Bioaccumulation Potential:

The potential for a chemical to bioaccumulate in aquatic organisms is often estimated by its bioconcentration factor (BCF). The EPI Suite™ BCFBAF model predicts a low BCF for **3-Hepten-2-one**, suggesting a low potential for bioaccumulation.

Prediction Model	Predicted logBCF	Bioaccumulation Potential
EPI Suite™ - BCFBAF	0.94	Low

Experimental Protocol: OECD 107 - Partition Coefficient (n-octanol/water): Shake Flask Method

The octanol-water partition coefficient (logKow) is a key parameter used to predict the bioaccumulation potential of a substance.[\[2\]](#)[\[19\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Principle: A solution of the test substance in a two-phase system of n-octanol and water is shaken until equilibrium is reached. The concentration of the substance in each phase is then measured to determine the partition coefficient.
- Procedure:
  - Prepare a stock solution of the test substance in either n-octanol or water.
  - Add the stock solution to a vessel containing pre-saturated n-octanol and water.
  - Shake the vessel until equilibrium is achieved.
  - Separate the two phases, typically by centrifugation.
  - Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method (e.g., GC, HPLC).
  - Calculate the logKow as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

## Ecotoxicological Impact

The ecotoxicity of a substance describes its adverse effects on aquatic and terrestrial organisms. Due to the lack of experimental data, the following values are predicted using the



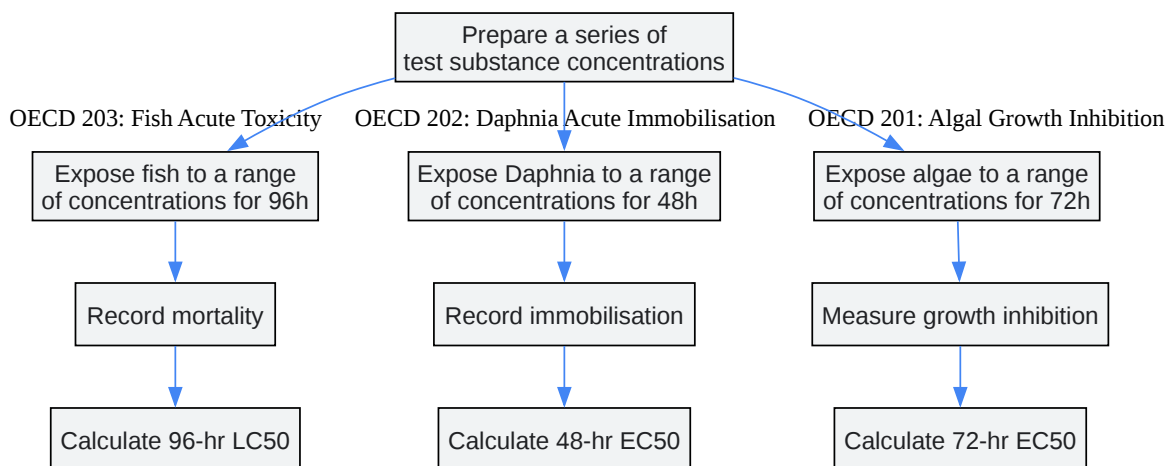
US EPA's ECOSAR™ model.

Predicted Aquatic Toxicity:

Organism	Endpoint	Predicted Value (mg/L)	Toxicity Classification
Fish (Fathead minnow)	96-hr LC50	25.7	Harmful
Aquatic Invertebrates (Daphnia magna)	48-hr EC50	33.1	Harmful
Green Algae (Pseudokirchneriella subcapitata)	96-hr EC50	12.4	Toxic

Experimental Protocols for Aquatic Toxicity Testing:

- OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.
- OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC50) over a 48-hour period.[\[3\]](#)[\[7\]](#)[\[23\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test determines the concentration of a substance that inhibits the growth of a test population of algae by 50% (EC50) over a 72-hour period.[\[1\]](#)[\[2\]](#)[\[15\]](#)[\[21\]](#)[\[25\]](#)[\[27\]](#)[\[30\]](#)[\[31\]](#)



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General experimental workflows for aquatic toxicity testing.

## Conclusion

The available data and QSAR predictions suggest that **3-Hepten-2-one** is not readily biodegradable but will likely undergo ultimate degradation in the environment. It is expected to have moderate mobility in soil and a low potential for bioaccumulation. Atmospheric degradation is predicted to be rapid. Ecotoxicological predictions indicate that **3-Hepten-2-one** is harmful to fish and aquatic invertebrates and toxic to algae. It is crucial to emphasize that these conclusions are based on predictive models due to the lack of experimental data. Therefore, to conduct a thorough environmental risk assessment, empirical data generated following standardized OECD guidelines are essential. This guide provides the necessary framework and protocols for such an undertaking.

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